Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate

Carboxylesterase Enzyme Inhibition CES1

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1211356-75-0) is a synthetic small molecule (C15H28N2O3, MW 284.4) belonging to the piperidine derivative class, featuring an N-isopropylpiperidine moiety linked via a methylamino bridge to an ethyl 4-oxobutanoate (succinamate ester) side chain. It is characterized as a carboxylesterase (CES) inhibitor with reported inhibitory activity against porcine liver carboxylesterase.

Molecular Formula C15H28N2O3
Molecular Weight 284.4
CAS No. 1211356-75-0
Cat. No. B2831469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate
CAS1211356-75-0
Molecular FormulaC15H28N2O3
Molecular Weight284.4
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NCC1CCN(CC1)C(C)C
InChIInChI=1S/C15H28N2O3/c1-4-20-15(19)6-5-14(18)16-11-13-7-9-17(10-8-13)12(2)3/h12-13H,4-11H2,1-3H3,(H,16,18)
InChIKeyZGSQIZKWWBAROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1211356-75-0): A Carboxylesterase-Inhibiting Piperidine Scaffold


Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1211356-75-0) is a synthetic small molecule (C15H28N2O3, MW 284.4) belonging to the piperidine derivative class, featuring an N-isopropylpiperidine moiety linked via a methylamino bridge to an ethyl 4-oxobutanoate (succinamate ester) side chain [1]. It is characterized as a carboxylesterase (CES) inhibitor with reported inhibitory activity against porcine liver carboxylesterase [2]. Its computed physicochemical profile (XLogP3 ~1.2, tPSA 58.6 Ų, 1 HBD, 4 HBA) positions it within favorable drug-like chemical space [1]. The compound is cataloged as a research chemical for non-human, non-therapeutic use [2].

Why Piperidine Succinamate Ester Analogs Cannot Be Interchanged with Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate


Piperidine-based succinamate esters sharing the core 4-amino-4-oxobutanoate scaffold are chemically diverse, and subtle modifications to the piperidine N-substituent, the linker, or the ester moiety significantly alter their biological target profile, potency, and physicochemical properties. The N-isopropylpiperidine group in CAS 1211356-75-0 distinguishes it from analogs bearing N-methylsulfonyl , N-benzyl , or N-cyclopropylsulfonyl substitutions, each of which has been independently associated with different biological activities such as 11β-HSD1 inhibition or LCE inhibition. Generic substitution without matched activity data for the intended target system—specifically carboxylesterase inhibition—risks selecting a compound with a divergent target engagement profile, as demonstrated by the >4,000-fold selectivity window between CES and cholinesterases for this compound [1].

Quantitative Differentiation Evidence for Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate vs. Analogs


CES Inhibition Potency: 7.30 nM vs. 1.94 µM for WWL229 CES3 Inhibitor

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate inhibits porcine liver carboxylesterase with an IC50 of 7.30 nM, determined via spectrophotometric assay using 4-NPA as substrate with a 10-minute preincubation [1]. This is approximately 266-fold more potent than the widely used CES3-selective inhibitor WWL229, which exhibits an IC50 of 1.94 µM against Ces3 under comparable conditions, with negligible activity against related serine hydrolases . The ~266× potency differential marks a meaningful procurement-relevant distinction for assays requiring high-affinity CES engagement.

Carboxylesterase Enzyme Inhibition CES1

CES Selectivity vs. Cholinesterases: >4,000-Fold Window

The same compound exhibits IC50 values of 30,400 nM against human acetylcholinesterase (AChE) and 38,100 nM against equine butyrylcholinesterase (BuChE) [1], yielding CES/AChE and CES/BuChE selectivity ratios of approximately 4,164-fold and 5,219-fold, respectively. This contrasts sharply with many piperidine-based AChE inhibitors such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where potent sub-nanomolar AChE inhibition (IC50 = 0.56 nM) is the primary readout [2]. The >4,000-fold selectivity window makes this compound preferable for experiments where cholinesterase interference would confound data interpretation.

Selectivity Carboxylesterase Off-target

N-Isopropylpiperidine as a Privileged Fragment: fXa Binding Energetics

The N-isopropylpiperidine moiety—identical to that in the target compound—has been quantitatively characterized as a critical S4 pocket-binding fragment in factor Xa (fXa) inhibitors. In β-D-glucosyl conjugates, the protonated 1-isopropylpiperidine contributed a ΔΔG of 29.7–30.5 kJ/mol to binding, enabling fXa Ki values as low as 0.090 nM for optimized conjugates [1]. Biarylmethoxy isonipecotanilides bearing the identical 1-isopropylpiperidine P4 group achieved fXa Ki = 0.3 nM with high selectivity over thrombin [2]. While the target compound contains a distinct succinamate ester side chain rather than the biaryl P1 motif required for fXa inhibition, the validated binding contribution of the N-isopropylpiperidine fragment provides a quantitative rationale for prioritizing this scaffold in fragment-hopping or scaffold-repurposing campaigns that require high-affinity S4 pocket engagement.

Fragment-based drug design Factor Xa Binding energetics

Physicochemical Differentiation: logP and Drug-Likeness Profile

The compound's computed XLogP3 of 1.2 and topological polar surface area (tPSA) of 58.6 Ų [1] position it in a balanced lipophilicity range, contrasting with more lipophilic analogs. For instance, the N-benzylpiperidine analog (C19H28N2O3, MW 332.4) has a higher calculated logP (~2.5–3.0) due to the benzyl group's additional hydrophobic contribution , while the N-methylsulfonyl analog has a lower logP (~0.2–0.5) owing to the polar sulfonyl group . CAS 1211356-75-0 has zero hydrogen bond donors (HBD = 0) calculated by some models [2], compared to 1 HBD by other computational methods [1], and 4 hydrogen bond acceptors (HBA), yielding a favorable HBD/HBA balance for membrane permeability while retaining aqueous solubility adequate for biochemical assay conditions.

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1211356-75-0)


High-Potency CES Positive Control in Esterase Activity Assays

With an IC50 of 7.30 nM against porcine liver carboxylesterase [1], this compound can serve as a potent positive control or calibration standard in CES activity assays, requiring approximately 266-fold lower working concentration than WWL229 (IC50 = 1.94 µM) . Its >4,000-fold selectivity over acetylcholinesterase and butyrylcholinesterase [1] ensures that observed esterase inhibition in complex samples (e.g., liver S9 fractions, hepatocyte lysates) is attributable to CES rather than contaminating cholinesterase activity.

CES-Selective Pharmacological Tool for Prodrug Metabolism Studies

In drug metabolism studies assessing CES-mediated hydrolysis of ester prodrugs (e.g., irinotecan to SN-38, or DELAPRIL activation), this compound provides selective CES inhibition without confounding cholinesterase cross-reactivity. The defined selectivity window (>4,000× over AChE, >5,000× over BuChE) [1] enables clean pharmacological dissection of CES-dependent vs. cholinesterase-dependent prodrug activation pathways in human or animal liver preparations.

Scaffold for Fragment-Based fXa Inhibitor Design (N-Isopropylpiperidine Retention)

The N-isopropylpiperidine moiety contributes ~30 kJ/mol binding energy to the fXa S4 pocket in structurally related inhibitors reaching Ki values as low as 0.090 nM [2]. Retaining this privileged fragment while diversifying the succinamate ester side chain offers a rational scaffold-hopping strategy for coagulation inhibitor programs. The ethyl ester functionality provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or transesterification) to explore S1 pocket pharmacophores [3].

Reference Standard for Piperidine Succinamate Physicochemical Profiling

With its intermediate logP (~1.2), moderate tPSA (58.6 Ų), and compliance with Lipinski and Rule-of-Three criteria [3][4], this compound serves as a well-characterized reference point for structure-property relationship (SPR) studies comparing N-alkylpiperidine succinamate analogs. Its balanced lipophilicity profile contrasts with the higher logP of N-benzyl analogs (~2.5–3.0) and the lower logP of N-sulfonyl analogs (~0.2–0.5), making it a useful calibration standard for chromatographic method development and logP/logD prediction model validation.

Quote Request

Request a Quote for Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.